molecular formula C18H29P B14427314 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole CAS No. 86120-28-7

5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole

Cat. No.: B14427314
CAS No.: 86120-28-7
M. Wt: 276.4 g/mol
InChI Key: WBOOFHYBIBHMAL-UHFFFAOYSA-N
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Description

5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole is an organophosphorus compound characterized by its unique structure, which includes tert-butyl and dimethyl groups attached to a dihydrophosphindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable phosphine precursor with tert-butyl and dimethyl substituents. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to its phosphine form.

    Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which 5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved often include inhibition or activation of specific enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxyanisole
  • Musk ketone
  • 3,5-Di-tert-butylbenzyl bromide

Uniqueness

5,7-Di-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-phosphindole is unique due to its specific combination of tert-butyl and dimethyl groups attached to a phosphindole ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

86120-28-7

Molecular Formula

C18H29P

Molecular Weight

276.4 g/mol

IUPAC Name

5,7-ditert-butyl-3,3-dimethyl-1,2-dihydrophosphindole

InChI

InChI=1S/C18H29P/c1-16(2,3)12-9-13(17(4,5)6)15-14(10-12)18(7,8)11-19-15/h9-10,19H,11H2,1-8H3

InChI Key

WBOOFHYBIBHMAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CPC2=C1C=C(C=C2C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

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